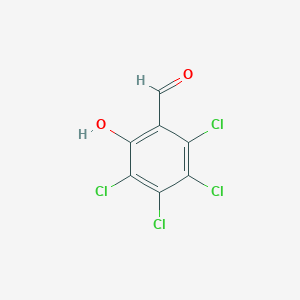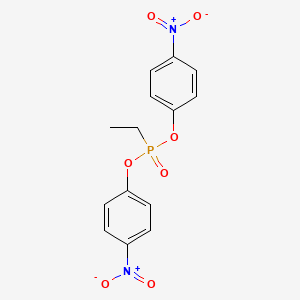![molecular formula C21H11BrN2O3 B14673669 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 43028-23-5](/img/structure/B14673669.png)
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of acridine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]acridine followed by amination and subsequent cyclization to form the trione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the trione structure to dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities and physical properties .
Applications De Recherche Scientifique
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mécanisme D'action
The mechanism of action of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This can lead to the inhibition of DNA replication and cell division, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as an antiseptic and in the treatment of bacterial infections.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination enhances its ability to interact with biological targets and provides a versatile scaffold for further chemical modifications .
Propriétés
Numéro CAS |
43028-23-5 |
|---|---|
Formule moléculaire |
C21H11BrN2O3 |
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
6-amino-10-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H11BrN2O3/c22-9-5-6-15-12(7-9)19(25)13-8-14(23)16-17(18(13)24-15)21(27)11-4-2-1-3-10(11)20(16)26/h1-8H,23H2,(H,24,25) |
Clé InChI |
YBVYQGLHJWRMTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



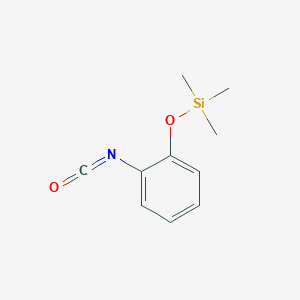
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
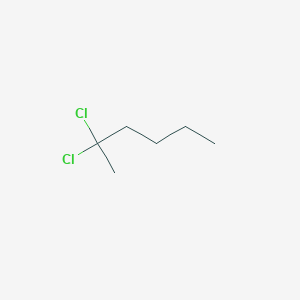
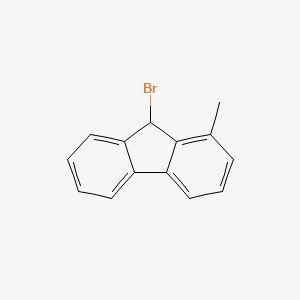

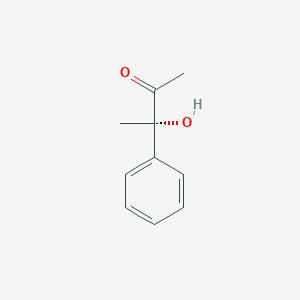


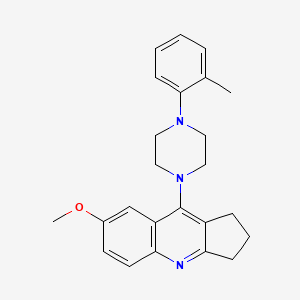
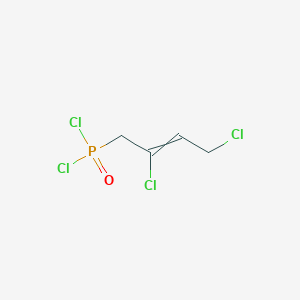
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
